molecular formula C21H19NO4 B6450759 6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 2640896-10-0

6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B6450759
CAS RN: 2640896-10-0
M. Wt: 349.4 g/mol
InChI Key: PRMAKEWDYXEONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a [1,4]dioxino[2,3-g]quinolin-9-one core with various substitutions . The compound has an empirical formula of C23H24N2O5S and a molecular weight of 440.51 .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the available resources .

Scientific Research Applications

Luminescent Materials

The compound’s unsymmetrical BODIPY analogue, (Z)-2-(difluoroboryl)-3-(quinolin-2-ylmethylidene)-2,3-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-f]isoindol-1-one , displays luminescence in solution with a Stokes shift of 36 nm and a high relative fluorescence quantum yield (φ = 0.72) . Researchers can explore its potential as a fluorescent probe, sensor, or imaging agent due to its unique luminescent properties.

Thin-Film Electronics

Another related compound, 2-(difluoroboryl)-3-(quinolin-2-ylmethylidene)dihydroisoindol-1-one , exhibits strong fluorescence and high photosensitivity in thin films. This property makes it a promising material for thin-film electronics . Researchers can investigate its use in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its potential effects and interactions would likely depend on the specific context of its use, such as the type of biological system or chemical reaction it is involved in .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

6-ethyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-22-12-16(20(23)14-6-4-13(2)5-7-14)21(24)15-10-18-19(11-17(15)22)26-9-8-25-18/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMAKEWDYXEONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCCO3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.